
4-Amino-7-methoxy-2-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-methoxy-2-propylquinoline is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research applications, particularly in the fields of proteomics and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-methoxy-2-propylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline ring . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-7-methoxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-7-methoxy-2-propylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-7-methoxy-2-propylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoquinoline: A simpler derivative with similar biological activities.
7-Methoxyquinoline: Lacks the amino group but shares the methoxy substitution.
2-Propylquinoline: Similar structure but without the amino and methoxy groups.
Uniqueness
4-Amino-7-methoxy-2-propylquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group allows for various substitution reactions, while the methoxy group enhances its solubility and stability .
Eigenschaften
CAS-Nummer |
1189107-29-6 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
7-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O/c1-3-4-9-7-12(14)11-6-5-10(16-2)8-13(11)15-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |
InChI-Schlüssel |
MWAHYWBPKZUZBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



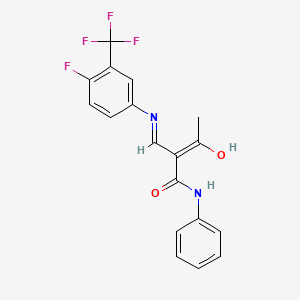
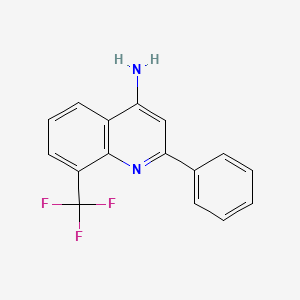
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)
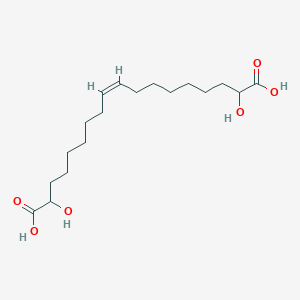
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)
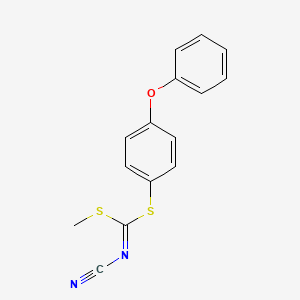

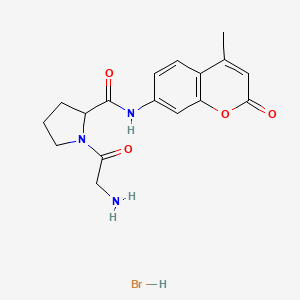
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
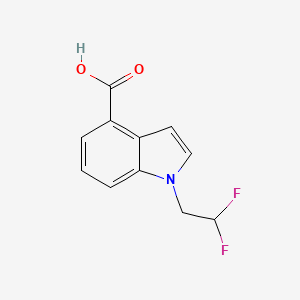

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)

